molecular formula C24H18O3P+ B14468722 Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium CAS No. 65463-59-4

Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium

Katalognummer: B14468722
CAS-Nummer: 65463-59-4
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: VNLLAFQWJYGVHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is a complex organophosphorus compound characterized by the presence of biphenyl groups attached to a phosphorus atom through oxygen linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently converted to the desired product by treatment with appropriate nucleophiles .

Industrial Production Methods

Industrial production of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis([1,1’-biphenyl]-4-yl)oxyphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis([1,1’-biphenyl]-4-yl)oxyphosphanium has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which Bis([1,1’-biphenyl]-4-yl)oxyphosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphorus atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties compared to other organophosphorus compounds.

Eigenschaften

CAS-Nummer

65463-59-4

Molekularformel

C24H18O3P+

Molekulargewicht

385.4 g/mol

IUPAC-Name

oxo-bis(4-phenylphenoxy)phosphanium

InChI

InChI=1S/C24H18O3P/c25-28(26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1

InChI-Schlüssel

VNLLAFQWJYGVHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O[P+](=O)OC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.